molecular formula C22H26N2O3 B4184113 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B4184113
M. Wt: 366.5 g/mol
InChI Key: PPANXEPVRQGKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is known to play a crucial role in regulating various physiological processes such as appetite, pain, and mood.

Mechanism of Action

3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a selective antagonist of the 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. The 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide receptor is activated by endocannabinoids, which are naturally occurring compounds that are produced by the body. The activation of the 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide receptor has been shown to regulate various physiological processes such as appetite, pain, and mood. The blockade of the 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide receptor by 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide results in the reduction of food intake and body weight, as well as the reduction of drug-seeking behavior in addiction.
Biochemical and Physiological Effects:
The blockade of the 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide receptor by 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce food intake and body weight in animal models, as well as reduce drug-seeking behavior in addiction. Additionally, the compound has also been shown to have anxiolytic and antidepressant effects, which may be attributed to the modulation of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

The advantages of using 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its selectivity for the 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide receptor, which allows for the specific modulation of this receptor without affecting other receptors in the body. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the limitations of using this compound in lab experiments include its high cost and limited availability, which may hinder its widespread use.

Future Directions

There are several future directions for the study of 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One potential direction is the further investigation of its potential therapeutic applications in the treatment of obesity, diabetes, and addiction. Additionally, the compound may also be studied for its potential in the treatment of other diseases such as anxiety and depression. Furthermore, the development of novel 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide receptor antagonists with improved pharmacokinetic properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as obesity, diabetes, and addiction. The 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide receptor is known to play a crucial role in regulating appetite and metabolism, and the blockade of this receptor has been shown to reduce food intake and body weight. Additionally, the compound has also been studied for its potential in the treatment of drug addiction, as the 3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide receptor is involved in the reward pathway of the brain.

properties

IUPAC Name

3-butoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-2-3-15-27-20-8-6-7-18(16-20)21(25)23-19-11-9-17(10-12-19)22(26)24-13-4-5-14-24/h6-12,16H,2-5,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPANXEPVRQGKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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